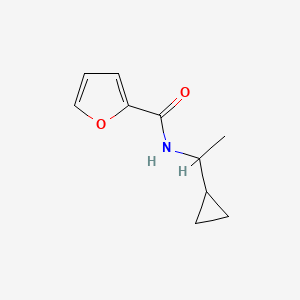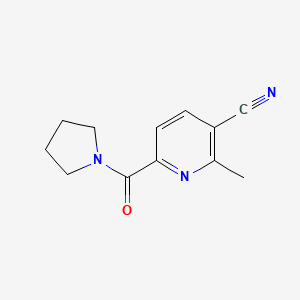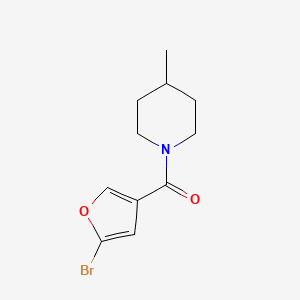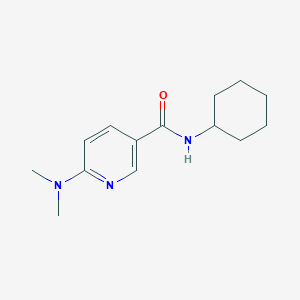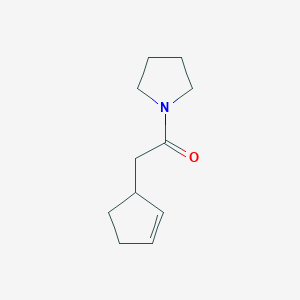
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone, also known as CX717, is a nootropic drug that has been extensively studied for its cognitive enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX717 has shown promising results in preclinical and clinical studies, and its potential applications in the treatment of cognitive disorders and neurodegenerative diseases are currently being explored.
Mechanism of Action
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone modulates the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and cognitive function. This compound enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which is the primary neurotransmitter involved in synaptic transmission. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of acetylcholine, which is a neurotransmitter involved in learning and memory. It also increases the release of dopamine, which is a neurotransmitter involved in motivation and reward. This compound has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects.
Advantages and Limitations for Lab Experiments
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone has a number of advantages for use in lab experiments. It has a well-defined mechanism of action, and its effects on cognitive function can be easily measured using a variety of behavioral assays. This compound has also been shown to have a good safety profile in preclinical and clinical studies. However, there are some limitations to the use of this compound in lab experiments. Its effects on cognitive function may be influenced by factors such as age, sex, and baseline cognitive performance. In addition, the optimal dosing regimen for this compound has not been fully established, and further studies are needed to determine the optimal dose and duration of treatment.
Future Directions
There are a number of future directions for research on 2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone. One area of interest is the potential use of this compound in the treatment of cognitive disorders and neurodegenerative diseases, such as Alzheimer's disease. Preclinical studies have shown that this compound improves cognitive performance in animal models of these diseases, and clinical studies are needed to determine whether this compound is effective in humans. Another area of interest is the development of more potent and selective ampakines that have fewer side effects than this compound. Finally, further studies are needed to determine the long-term effects of this compound on cognitive function and brain health.
Synthesis Methods
The synthesis of 2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone involves the reaction of cyclopentadiene with ethyl chloroacetate to form 2-cyclopenten-1-one, which is then reacted with pyrrolidine and ethyl chloroformate to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to achieve this.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone has been extensively studied for its cognitive enhancing properties, and its potential applications in the treatment of cognitive disorders and neurodegenerative diseases are currently being explored. Preclinical studies have shown that this compound improves cognitive performance in various animal models, including rats and monkeys. Clinical studies have also shown that this compound improves cognitive performance in healthy human subjects and in patients with cognitive impairment.
Properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-11(12-7-3-4-8-12)9-10-5-1-2-6-10/h1,5,10H,2-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAMXTZQXJWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
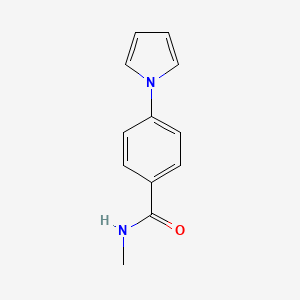
![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
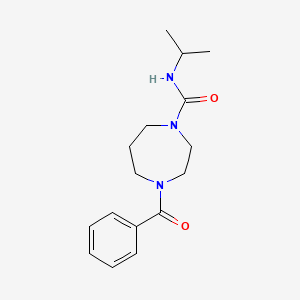
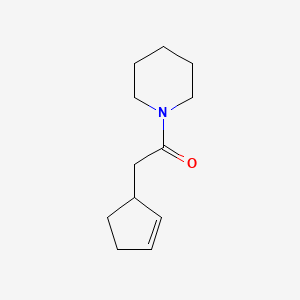

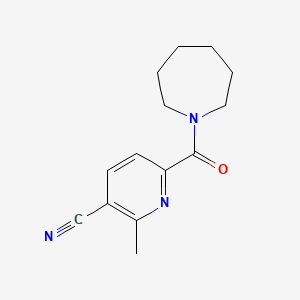
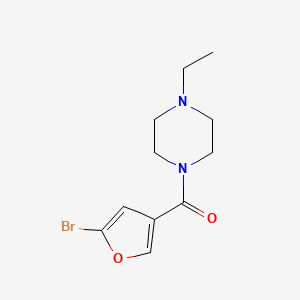
![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)
